molecular formula C20H10Cl3F3N4O B11455200 5-(4-chlorophenyl)-N-(2,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

5-(4-chlorophenyl)-N-(2,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B11455200
M. Wt: 485.7 g/mol
InChI Key: LNCOZAUYSAWJJH-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-N-(2,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of multiple halogen atoms, which contribute to its distinct chemical properties.

Preparation Methods

The synthesis of 5-(4-chlorophenyl)-N-(2,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves a series of site-selective cross-coupling reactions. One common method includes the use of 2,6-dibromopyrazolo[1,5-a]pyrimidine as a starting material. The regio-controlled Sonogashira-type coupling with terminal alkynes is performed to introduce alkynyl groups at specific positions. Subsequent Suzuki–Miyaura and Buchwald–Hartwig coupling reactions are employed to introduce aryl and arylamine groups .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The presence of halogen atoms makes it susceptible to oxidation reactions.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the pyrazolo[1,5-a]pyrimidine core.

    Substitution: Halogen atoms can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

5-(4-chlorophenyl)-N-(2,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms and the pyrazolo[1,5-a]pyrimidine core allows it to form strong interactions with these targets, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives with different substituents. For example:

  • 2,4-dichlorophenyl 2,4-dichlorobenzoate
  • 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methylpyrazole-3-carboxylic acid

Compared to these compounds, 5-(4-chlorophenyl)-N-(2,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is unique due to the presence of the trifluoromethyl group, which can significantly alter its chemical properties and interactions .

Properties

Molecular Formula

C20H10Cl3F3N4O

Molecular Weight

485.7 g/mol

IUPAC Name

5-(4-chlorophenyl)-N-(2,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C20H10Cl3F3N4O/c21-11-3-1-10(2-4-11)15-8-17(20(24,25)26)30-18(27-15)9-16(29-30)19(31)28-14-6-5-12(22)7-13(14)23/h1-9H,(H,28,31)

InChI Key

LNCOZAUYSAWJJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)NC4=C(C=C(C=C4)Cl)Cl)Cl

Origin of Product

United States

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